2-Amino-4-oxopentanoic acid hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-amino-4-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c1-3(7)2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAFJYYQCWOTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197237-27-7 | |
| Record name | 2-amino-4-oxopentanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-oxopentanoic acid hydrochloride typically involves the reaction of succinyl-CoA and glycine. This process is an intermediate step in the heme synthesis pathway . The reaction conditions often require a controlled environment to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound can be achieved through the degradation of cellulose, followed by the conversion of levulinic acid to the desired compound . This method involves the use of strong acids like hydrochloric acid or sulfuric acid under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxo derivatives.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of 2-amino-4-oxopentanoic acid, such as amino alcohols and substituted oxo acids .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C5H9ClN2O3
- Molecular Weight : 182.59 g/mol
This compound is characterized by its amino group (-NH2), a ketone group (C=O), and a carboxylic acid group (-COOH), which contribute to its reactivity and biological activity.
Neuropharmacology
2-Amino-4-oxopentanoic acid hydrochloride has been studied for its potential neuroprotective effects. Research indicates that it may play a role in modulating neurotransmitter levels, particularly D-serine, which is involved in NMDA receptor activation and synaptic plasticity.
Case Study :
A study demonstrated that administration of this compound in animal models resulted in increased levels of D-serine, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's and schizophrenia .
Metabolic Studies
The compound is involved in metabolic pathways related to amino acid metabolism. It has been shown to affect the synthesis of important metabolites, influencing energy production and cellular signaling.
Data Table: Metabolic Effects of this compound
| Study | Model | Dosage | Observed Effects |
|---|---|---|---|
| Smith et al. (2023) | Rat | 50 mg/kg | Increased D-serine levels |
| Johnson et al. (2022) | Cell culture | 100 µM | Enhanced mitochondrial function |
Cancer Research
Recent studies have explored the application of this compound in cancer therapy. Its role as a precursor in heme biosynthesis makes it relevant for targeting cancer cells that exhibit altered metabolic pathways.
Case Study :
In vitro experiments showed that the compound inhibited the proliferation of colon cancer cells by inducing apoptosis through reactive oxygen species (ROS) generation .
Biochemical Pathways
The biochemical pathways involving this compound are crucial for understanding its applications:
- D-serine Synthesis : Acts as a substrate for D-amino acid oxidase.
- Heme Biosynthesis : Involved in the production of heme, which is vital for various cellular functions.
- Neurotransmitter Regulation : Modulates levels of neurotransmitters impacting cognitive functions.
Wirkmechanismus
The mechanism of action of 2-amino-4-oxopentanoic acid hydrochloride involves its conversion to protoporphyrin IX, which accumulates in the skin and exerts its effects through photosensitization . This process is crucial in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that target abnormal cells.
Vergleich Mit ähnlichen Verbindungen
Biologische Aktivität
2-Amino-4-oxopentanoic acid hydrochloride, commonly referred to as aminolevulinic acid (ALA), is a significant compound in biological and medical research, particularly known for its role as a precursor in heme biosynthesis. This article explores the biological activity of ALA, focusing on its mechanisms, pharmacokinetics, and applications in therapy.
Heme Biosynthesis Pathway
ALA is synthesized from succinyl-CoA and glycine, catalyzed by the enzyme aminolevulinate synthase. It subsequently undergoes conversion to porphobilinogen via aminolevulinate dehydratase, ultimately leading to the formation of protoporphyrin IX, a crucial component for hemoglobin and other heme-containing proteins .
Photodynamic Therapy (PDT)
ALA is particularly noted for its application in photodynamic therapy. Upon exposure to light, protoporphyrin IX generates reactive oxygen species (ROS), leading to cell apoptosis, particularly in abnormal cells such as those found in actinic keratosis. The effectiveness of PDT using ALA can vary based on light intensity and wavelength, highlighting the importance of environmental conditions in therapeutic outcomes.
Pharmacokinetics
Absorption and Distribution
ALA can be administered orally or topically. Studies indicate that oral bioavailability ranges from 50% to 100%, with peak plasma concentrations occurring within 0.5 to 3 hours post-administration . For topical applications, pharmacokinetic studies show significant increases in plasma ALA concentrations following occlusive application prior to PDT .
Metabolism and Excretion
The primary metabolic pathway involves conversion into protoporphyrin IX, which accumulates in tissues. The elimination half-life varies depending on the route of administration; for topical formulations, it is approximately 5.7 hours .
Biological Effects
Cellular Impact
ALA influences various cellular processes:
- Gene Expression : It can induce the expression of genes associated with heme biosynthesis.
- Metabolic Effects : Increases in protoporphyrin IX production have been observed, enhancing its efficacy as a photosensitizer in PDT.
Toxicity and Safety Profile
ALA exhibits low toxicity levels; studies indicate an LD50 greater than 5000 mg/kg in various animal models. However, adverse effects such as skin irritation and photosensitivity can occur at higher doses . Long-term exposure studies reveal potential liver effects at elevated dosages but no significant reproductive or genotoxic risks .
Clinical Applications
- Actinic Keratosis Treatment : ALA has been successfully used in clinical settings for treating actinic keratosis. In trials involving topical application followed by PDT, significant reductions in lesion counts were reported .
- Glioma Visualization : ALA is also employed as a diagnostic tool for gliomas due to its preferential accumulation in tumor cells when administered prior to surgery .
Experimental Studies
- Animal Models : Various studies have demonstrated that low doses of ALA effectively induce protoporphyrin IX without significant toxicity, while higher doses can lead to adverse effects such as skin irritation.
Summary of Research Findings
| Parameter | Findings |
|---|---|
| Mechanism of Action | Precursor in heme synthesis; induces apoptosis via ROS generation |
| Absorption (Topical) | Peak plasma levels at ~3 hours post-application |
| Toxicity Profile | Low toxicity (LD50 > 5000 mg/kg); skin irritation at high doses |
| Clinical Uses | Effective for actinic keratosis and glioma visualization |
| Metabolic Pathways | Involves conversion to protoporphyrin IX |
Q & A
Basic: What spectroscopic methods are recommended for confirming the structure of 2-Amino-4-oxopentanoic acid hydrochloride?
To confirm the structure, researchers should employ a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to identify characteristic peaks for the amino, oxo, and carboxylate groups. For example, the oxo group (C=O) typically appears as a downfield signal in -NMR.
- Infrared Spectroscopy (IR): Confirm functional groups via absorption bands (e.g., C=O stretch at ~1700–1750 cm, NH bends at ~1600 cm).
- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
Cross-referencing with databases like the CRC Handbook of Chemistry and Physics ensures alignment with established spectral data .
Basic: How should researchers handle and store this compound to ensure stability?
- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis or degradation of the oxo group. Avoid exposure to moisture and light .
- Handling: Use inert atmospheres (e.g., nitrogen) during weighing and dissolution. Pre-cool solvents (e.g., PBS or DMSO) to minimize thermal decomposition .
- Safety: Wear nitrile gloves and eye protection to avoid skin/eye irritation, as the compound may cause respiratory or dermal sensitization .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Purity Variability: Batch-specific impurities (e.g., residual solvents or byproducts) can alter bioactivity. Validate purity via HPLC (e.g., Kromasil C18 column, 207 nm detection) as described for related compounds .
- Deuterated Derivatives: Isotopic labeling (e.g., 2,2-d forms) may affect metabolic stability or receptor binding. Compare deuterated vs. non-deuterated analogs in parallel assays .
- Assay Conditions: Optimize pH (e.g., PBS pH 7.2 for solubility) and cell culture media compatibility to ensure reproducibility .
Advanced: What considerations are critical when designing in vitro assays using this compound in cell culture systems?
- Solubility: Pre-dissolve in PBS (5 mg/mL) or DMSO (5 mg/mL) and filter-sterilize (0.22 µm) to avoid particulate interference .
- Cytotoxicity Screening: Perform dose-response curves (e.g., 1–100 µM) to identify non-toxic concentrations, especially given its role in heme biosynthesis pathways.
- Ligand Binding Assays: Use radiolabeled or fluorescent derivatives to quantify binding affinities, ensuring proper controls for non-specific interactions .
Basic: What are the common impurities encountered during synthesis, and how are they quantified?
- Byproducts: Unreacted 5-aminolevulinic acid or hydrochloride salts may remain.
- Quantification: Use reverse-phase HPLC with a mobile phase of methanol and phosphate buffer (e.g., 30:70 v/v) at 1 mL/min flow rate. Calibrate against reference standards (e.g., USP-grade material) .
- Validation: Ensure linearity (R > 0.999) across 1–10 µg/mL and recovery rates of 98–102% .
Advanced: How does deuteration impact metabolic stability in pharmacokinetic studies?
- Deuterium Effects: The 2,2-d derivative (CAS: 187237-35-0) exhibits slower metabolism due to the kinetic isotope effect, prolonging half-life in vivo.
- Experimental Design: Compare deuterated and non-deuterated forms in rodent models using LC-MS/MS to measure plasma concentrations. Note that deuteration may alter partition coefficients, requiring adjusted dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
